molecular formula C11H17NO2 B2546093 {4-[(2-Methoxyethoxy)methyl]phenyl}methanamine CAS No. 1016496-34-6

{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine

Cat. No.: B2546093
CAS No.: 1016496-34-6
M. Wt: 195.262
InChI Key: YRPNQCWVLXTEPV-UHFFFAOYSA-N
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Description

{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine (CAS: 1256358-62-9) is a substituted benzylamine derivative featuring a methoxyethoxy group attached to the para-position of the benzene ring via a methylene bridge. This compound is primarily utilized in pharmaceutical and materials science research as an intermediate for synthesizing more complex molecules. Its structure combines the lipophilic aromatic core with a polar methoxyethoxy side chain, enabling unique solubility and reactivity profiles.

Properties

IUPAC Name

[4-(2-methoxyethoxymethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11/h2-5H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPNQCWVLXTEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Methoxyethoxy)methyl]phenyl}methanamine typically involves the reaction of 4-(2-methoxyethoxy)methylphenol with appropriate amination reagents under controlled conditions . One common method includes the use of methyl vinyl ether and 4-bromonitrobenzene, followed by reduction and amination steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted phenylmethanamine derivatives .

Mechanism of Action

The mechanism of action of {4-[(2-Methoxyethoxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist to certain receptors, influencing biochemical pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Analysis and Structural Modifications

The methanamine scaffold is highly versatile, with modifications to the aromatic ring or side chain significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

  • Solubility: The methoxyethoxy group in {4-[(2-Methoxyethoxy)methyl]phenyl}methanamine enhances water solubility compared to non-polar analogs like tert-butyl derivatives . However, fluorinated analogs (e.g., trifluoromethoxy-substituted compounds) exhibit greater lipid membrane permeability due to increased lipophilicity .
  • Reactivity : Brominated derivatives (e.g., (4-(bromomethyl)phenyl)methanamine) show higher electrophilicity, enabling efficient cross-coupling reactions, whereas tert-butyl groups impede nucleophilic attacks .

Key Research Findings

Electronic Effects : Methoxyethoxy groups donate electron density via oxygen lone pairs, stabilizing adjacent carbocations in synthetic intermediates .

Steric vs. Electronic Trade-offs : Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve metabolic stability in drug candidates .

Fluorine Incorporation : Trifluoromethoxy groups enhance both lipophilicity and resistance to enzymatic degradation, critical for antituberculosis agents .

Biological Activity

{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

The compound is characterized by a specific substitution pattern that imparts distinct chemical and biological properties. Its mechanism of action involves interactions with various molecular targets, including enzymes and receptors, which can modulate cellular pathways. This modulation may lead to effects such as apoptosis in cancer cells or inhibition of microbial growth.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

2. Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro assays. Notably, it has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several human cancer cell lines.

Table 1: In Vitro Antitumor Activity of this compound

Cell LineInhibition Rate (%)IC50 (µM)
A54999.938.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This table summarizes the inhibition rates and IC50 values of the compound against various cancer cell lines, demonstrating its potent antitumor activity compared to established drugs like Sunitinib .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on HepG2 Cells : A study investigated the effects of this compound on HepG2 liver cancer cells, revealing that it induces apoptosis by arresting the cell cycle at the S phase and altering pro-apoptotic pathways . The study found that treatment with varying concentrations led to significant increases in the percentage of cells in the S phase compared to controls.
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of similar compounds, noting that those with structural similarities exhibited significant antibacterial effects against pathogenic bacteria, suggesting a potential therapeutic application for this compound.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound to enhance its therapeutic efficacy and reduce potential side effects. Studies are also being conducted to explore its pharmacokinetics and bioavailability, which are critical for developing effective pharmaceutical agents.

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